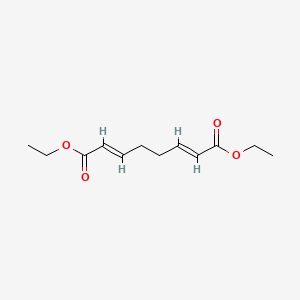
diethyl (2E,6E)-2,6-octadienedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E,6E)-diethyl octa-2,6-dienedioate is an organic compound with the molecular formula C12H18O4. It is a diester derivative of octadienedioic acid, characterized by the presence of two ethyl ester groups and two conjugated double bonds in the 2 and 6 positions of the octadiene chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E,6E)-diethyl octa-2,6-dienedioate typically involves the esterification of octadienedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its diethyl ester form.
Industrial Production Methods: In an industrial setting, the production of (2E,6E)-diethyl octa-2,6-dienedioate can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (2E,6E)-diethyl octa-2,6-dienedioate undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of diethyl octanedioate.
Reduction: The double bonds can be reduced using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of diethyl octanedioate.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of amides or other esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, ozone in an organic solvent.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Diethyl octanedioate.
Reduction: Diethyl octanedioate.
Substitution: Corresponding amides or esters.
Scientific Research Applications
(2E,6E)-diethyl octa-2,6-dienedioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other materials due to its ability to undergo polymerization reactions.
Mechanism of Action
The mechanism of action of (2E,6E)-diethyl octa-2,6-dienedioate involves its interaction with various molecular targets and pathways. The double bonds in the compound can participate in conjugation with other unsaturated systems, leading to the formation of extended π-systems. This conjugation can affect the electronic properties of the compound, making it reactive towards electrophiles and nucleophiles. The ester groups can also undergo hydrolysis, releasing octadienedioic acid, which can further participate in biochemical pathways.
Comparison with Similar Compounds
Diethyl octanedioate: Lacks the conjugated double bonds present in (2E,6E)-diethyl octa-2,6-dienedioate.
Dimethyl octa-2,6-dienedioate: Similar structure but with methyl ester groups instead of ethyl ester groups.
Diethyl hexadienedioate: Similar structure but with a shorter carbon chain.
Uniqueness: (2E,6E)-diethyl octa-2,6-dienedioate is unique due to the presence of conjugated double bonds, which impart distinct electronic properties and reactivity. This makes it a valuable compound for various chemical transformations and applications.
Properties
Molecular Formula |
C12H18O4 |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
diethyl (2E,6E)-octa-2,6-dienedioate |
InChI |
InChI=1S/C12H18O4/c1-3-15-11(13)9-7-5-6-8-10-12(14)16-4-2/h7-10H,3-6H2,1-2H3/b9-7+,10-8+ |
InChI Key |
VTZHQBVCIAKCLX-FIFLTTCUSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/CC/C=C/C(=O)OCC |
Canonical SMILES |
CCOC(=O)C=CCCC=CC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















